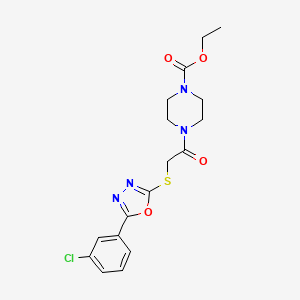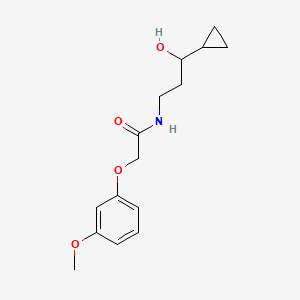![molecular formula C13H14N2O4S B2482451 Acide 6-[N'-(thiophène-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ène-1-carboxylique CAS No. 478046-15-0](/img/structure/B2482451.png)
Acide 6-[N'-(thiophène-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ène-1-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a hydrazino carbonyl group attached to a thienylcarbonyl moiety
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps:
Formation of the Thienylcarbonyl Hydrazine: This step involves the reaction of thienylcarbonyl chloride with hydrazine hydrate to form the thienylcarbonyl hydrazine intermediate.
Cyclohexene Carboxylic Acid Derivative: The cyclohexene ring with a carboxylic acid group is prepared separately.
Coupling Reaction: The thienylcarbonyl hydrazine intermediate is then coupled with the cyclohexene carboxylic acid derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the hydrazino group.
Reduction: Reduction reactions can target the carbonyl groups and the double bond in the cyclohexene ring.
Substitution: The compound can participate in substitution reactions, especially at the thienyl ring and the hydrazino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thienyl ring and hydrazino group.
Reduction Products: Reduced forms of the carbonyl groups and the cyclohexene ring.
Substitution Products: Substituted derivatives at the thienyl ring and hydrazino group.
Mécanisme D'action
The mechanism by which 6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid exerts its effects depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{[2-(2-Furylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid: Similar structure but with a furan ring instead of a thienyl ring.
6-{[2-(2-Pyridylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
6-[(thiophene-2-carbonylamino)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11(8-4-1-2-5-9(8)13(18)19)14-15-12(17)10-6-3-7-20-10/h1-3,6-9H,4-5H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIJHPGIQKJNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B2482374.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![8-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2482382.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2482383.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

